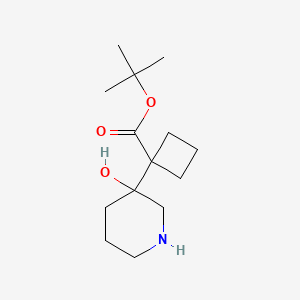
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up through optimization of reaction parameters such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow chemistry methods might be used to improve efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and pyrazolyl groups.
Reduction: Reduction of the chromene ring or the carbonyl group in the carboxamide moiety can yield various derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, especially at the aromatic ring and the pyrazolyl substituent.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Use of hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles/electrophiles under appropriate solvents and catalysts.
Major Products Formed:
Depending on the type of reaction, products can range from hydroxylated derivatives (oxidation) to reduced chromenes or carboxamides (reduction) and substituted aromatic or pyrazolyl compounds (substitution).
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide has numerous research applications:
Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential use in developing new pharmaceuticals owing to its unique structural features, which could provide biological activity.
Industry: Usage in creating advanced materials or as a specialized reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: It may bind to specific enzymes, receptors, or nucleic acids, altering their activity or function.
Pathways Involved: Depending on its targets, it could affect pathways such as signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
When comparing N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide with similar compounds, its unique structural elements stand out:
Similar Compounds: N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, N-cyclopentyl-8-methoxy-N-(2-(3-fluoropyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, etc.
Hope this gives you a deep dive into the fascinating world of this compound! If there's anything more specific you want to explore, let me know.
Eigenschaften
IUPAC Name |
N-cyclopentyl-8-methoxy-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4/c1-31-17-8-4-5-14-13-16(21(30)32-19(14)17)20(29)28(15-6-2-3-7-15)12-11-27-10-9-18(26-27)22(23,24)25/h4-5,8-10,13,15H,2-3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMVYNPJAOSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2588033.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2588037.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2588040.png)
![Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane](/img/structure/B2588041.png)
![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)

![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)



![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)

